(1S)-2-azido-1-(3-bromophenyl)ethanol is an organic compound notable for its azido group (-N₃) and bromophenyl group attached to an ethanol backbone. This compound is classified as a secondary alcohol due to the presence of the hydroxyl (-OH) group on the carbon adjacent to the azido group. Its molecular formula is C₉H₈BrN₃O, and it has the CAS registry number 1567910-61-5. The compound is significant in organic synthesis and medicinal chemistry, particularly in the development of bioactive molecules through click chemistry reactions.
The synthesis of (1S)-2-azido-1-(3-bromophenyl)ethanol typically involves several steps:
The molecular structure of (1S)-2-azido-1-(3-bromophenyl)ethanol can be represented as follows:
(1S)-2-azido-1-(3-bromophenyl)ethanol can undergo various chemical transformations:
The mechanism of action of (1S)-2-azido-1-(3-bromophenyl)ethanol is largely defined by its functional groups:
The properties of this compound make it useful in various applications, particularly where reactivity and functionalization are required.
(1S)-2-azido-1-(3-bromophenyl)ethanol has several scientific applications:
The azido group (–N3) in (1S)-2-azido-1-(3-bromophenyl)ethanol serves as a *bioorthogonal chemical reporter, enabling selective ligations without interfering with biological processes. This small, abiotic functional group exhibits exceptional stability in physiological environments while remaining inert toward native biomolecules [1] [5]. Its reactivity profile enables three principal bioorthogonal transformations:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Under catalytic Cu(I) conditions, the azide undergoes regioselective [3+2] cycloaddition with terminal alkynes to generate 1,4-disubstituted triazoles. Ligands like tris(3-hydroxypropyl-triazolylmethyl) amine (THPTA) mitigate copper-induced cytotoxicity while accelerating kinetics >10^7-fold compared to uncatalyzed reactions [1] [9].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Cyclooctyne derivatives (e.g., DIFO, DIMAC) react with the azido group without metal catalysts via ring strain relief. Though slower than CuAAC (k ≈ 0.001–0.003 M⁻¹s⁻¹), SPAAC eliminates copper toxicity concerns in live-cell imaging [1] [5].
Staudinger Ligation: Phosphine reagents (e.g., triarylphosphines) form stable amide bonds with azides. While biocompatible, this reaction suffers from slow kinetics (0.002 M⁻¹s⁻¹) and phosphine oxidation sensitivity [1] [5].
Table 1: Bioorthogonal Reaction Kinetics for Azido Group in (1S)-2-azido-1-(3-bromophenyl)ethanol
Reaction Type | Catalyst/Activator | Rate Constant (M⁻¹s⁻¹) | Primary Application |
---|---|---|---|
CuAAC | Cu(I)/THPTA | 0.2–1.5 | Intracellular glycoproteomics |
SPAAC | DIFO cyclooctyne | 0.001–0.003 | Live-cell membrane imaging |
Staudinger Ligation | Triarylphosphine | 0.002 | Cell-surface glycan profiling |
In glycobiology, this compound’s azido-alcohol scaffold facilitates metabolic engineering of glycoconjugates. When incorporated into monosaccharide analogs, it enables fluorescent tagging via cycloadditions for visualizing intracellular architectures like glycans and lipids [5]. The ethanol linker enhances water solubility relative to purely aromatic azides, improving bioavailability during metabolic incorporation [7].
The (1S) configuration at the carbinol center dictates this compound’s spatial orientation and biochemical interactions. Enantioselective synthesis typically exploits two stereocontrolled strategies:
Epoxide Ring-Opening: Enantiopure (S)-3-bromostyrene oxide undergoes regioselective azidolysis at the internal benzylic position using sodium azide (NaN3) in hot water (60°C). Hydrolytic conditions promote SN2 inversion, converting (S)-epoxide to (R)-2-azido-2-aryl ethanol. However, electron-withdrawing substituents (e.g., p-NO*2) reduce regioselectivity (67:33 ratio) and enantiopurity (73% ee) due to partial carbocation formation [3] [6].
Asymmetric Reduction: Prochiral 2-azido-1-(3-bromophenyl)ethanone precursors are reduced using chiral catalysts. Spiroaminoborate ester catalysts (e.g., 1a from diphenyl prolinol) with borane (BH*3·DMS) achieve >95% ee in synthesizing bromohydrin intermediates. Subsequent cyclization yields enantiopure epoxides for azide ring-opening [6].
Table 2: Stereoselective Synthesis Methods for (1S)-2-azido-1-(3-bromophenyl)ethanol
Method | Starting Material | Key Reagent/Catalyst | Enantiopurity (% ee) | Yield (%) |
---|---|---|---|---|
Epoxide ring-opening | (S)-3-Bromostyrene oxide | NaN3/H2O (60°C) | 95–99 | 72–85 |
Asymmetric reduction | 2-Azido-1-(3-bromophenyl)ethanone | Spiroaminoborate 1a/BH*3 | >95 | 68–75 |
Stereochemical integrity is preserved during downstream transformations. Triphenylphosphine (PPh*3) reduction of the azide to amine proceeds without racemization, enabling synthesis of Boc-protected β-amino alcohols for peptidomimetics [3].
The meta-bromine substituent on the phenyl ring provides a site for transition metal-catalyzed cross-coupling, facilitating structural diversification. Key reactions include:
In pharmaceutical synthesis, this bromophenyl moiety serves as an intermediate in compounds like IRAK (Interleukin-1 Receptor-Associated Kinase) degraders and CRBN (Cereblon) ligands. Its electron-deficient nature enhances π-stacking with protein aromatic residues in target binding pockets, as evidenced in kinase inhibitor design [6]. The meta substitution pattern avoids steric congestion during coupling reactions while providing directionality for pharmacophore alignment.
The synthetic utility of this electrophile is demonstrated in multistep drug syntheses. For instance, bromine-directed ortho-lithiation enables further functionalization prior to cross-coupling, generating diverse medicinal chemistry building blocks from a single chiral precursor [6] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9